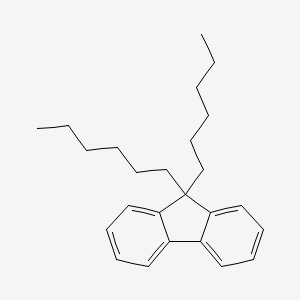

9,9-Dihexylfluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9,9-dihexylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34/c1-3-5-7-13-19-25(20-14-8-6-4-2)23-17-11-9-15-21(23)22-16-10-12-18-24(22)25/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQKFGSPUYTIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123863-98-9 | |

| Record name | 9H-Fluorene, 9,9-dihexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123863-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50408592 | |

| Record name | 9,9-dihexylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123863-97-8 | |

| Record name | 9,9-dihexylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9,9-Dihexylfluorene: A Core Building Block for High-Performance Organic Electronics

An In-depth Technical Guide for Researchers and Materials Scientists

Introduction: The Central Role of Fluorene in Conjugated Polymers

In the landscape of organic electronics, the fluorene moiety stands as a cornerstone, prized for its rigid, planar structure and high photoluminescence quantum efficiency. These characteristics make it an exceptional candidate for the backbone of conjugated polymers used in a variety of optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). However, the unsubstituted polyfluorene backbone suffers from poor solubility and a tendency to aggregate, which can hinder device performance and fabrication. The strategic introduction of alkyl chains at the C9 position of the fluorene ring elegantly solves these issues. This guide focuses on 9,9-Dihexylfluorene, a pivotal derivative where two hexyl chains transform the fluorene core into a highly soluble and processable building block for next-generation organic materials.

Core Properties of this compound

This compound is the foundational monomer from which a vast library of functional polymers can be synthesized. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 123863-97-8 | [1] |

| Molecular Formula | C₂₅H₃₄ | |

| Molecular Weight | 334.54 g/mol | |

| Appearance | White to off-white solid/powder | |

| Purity | Typically >98% (GC) | |

| Solubility | Soluble in common organic solvents (THF, Toluene, Chloroform) |

The "Why": Causality Behind C9-Alkylation

As a senior application scientist, it is crucial to understand not just what to use, but why a particular molecular design is effective. The introduction of two hexyl chains at the C9 position of the fluorene core is a deliberate and critical design choice with several key consequences:

-

Enhanced Solubility : The primary and most impactful function of the hexyl chains is to dramatically increase the molecule's solubility in common organic solvents.[2] Unsubstituted fluorene polymers are notoriously insoluble, making them difficult to purify and process using solution-based techniques like spin-coating or inkjet printing, which are essential for large-area device fabrication. The bulky, non-polar hexyl groups disrupt intermolecular packing, allowing the molecules to be readily dissolved.

-

Prevention of Aggregation : In the solid state, the hexyl chains act as steric spacers, preventing the rigid polymer backbones from packing too closely. This mitigates the formation of aggregates, which can act as quenching sites and lead to undesirable changes in the emission spectrum, a common problem in polyfluorene-based OLEDs.

-

Processability and Film Morphology : The enhanced solubility and steric hindrance afforded by the hexyl groups lead to improved film-forming properties. This allows for the creation of smooth, uniform thin films with predictable morphologies, a critical factor for achieving high performance and reproducibility in electronic devices.

-

Electronic Decoupling : The C9 position is a saturated carbon atom, meaning it is not part of the π-conjugated system of the fluorene ring. Attaching alkyl chains here provides the desired physical properties (solubility, processability) without interfering with the electronic and optical properties of the conjugated backbone. This allows for independent tuning of the material's physical and electronic characteristics.

Synthesis and Functionalization Workflow

This compound is not only a component in its own right but also the essential precursor to more complex, functional monomers required for polymerization. The most common synthetic pathway involves the dialkylation of fluorene, followed by functionalization (e.g., bromination) at the 2 and 7 positions to enable polymerization through cross-coupling reactions.

Diagram: From Fluorene to Polymerizable Monomer

Caption: Synthetic workflow from fluorene to the key 2,7-dibrominated monomer and subsequent polymer.

Experimental Protocol: Synthesis of this compound

This protocol describes a common lab-scale synthesis via phase-transfer catalysis, which is often preferred for its milder conditions compared to organolithium reagents.

Self-Validation: The success of this reaction is validated by the disappearance of the acidic protons at the C9 position of fluorene, which can be confirmed by ¹H NMR spectroscopy. The product's purity is confirmed by the absence of mono-alkylated species and starting material via GC-MS and NMR.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add fluorene (1 equivalent), powdered potassium hydroxide (10 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents).

-

Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent.

-

Alkylation: Heat the mixture to 60°C and add 1-bromohexane (2.5 equivalents) dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 60°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the fluorene starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with hexane) or by recrystallization from ethanol to yield this compound as a white solid.

Optical and Electrochemical Properties

The electronic properties of this compound itself are less critical than those of the polymers derived from it. However, its optical signature provides a baseline for understanding the resulting polymers. In polymers, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels dictate the material's charge injection/transport capabilities and its suitability for specific device architectures.

| Property | Typical Value (Polymer) | Significance in Organic Electronics |

| UV-Vis Absorption (λₘₐₓ) | ~380-390 nm | Determines the spectral range for light absorption, crucial for OPVs and photosensors. |

| Photoluminescence (λₑₘ) | ~420-440 nm (Blue) | Defines the color of emitted light in OLEDs. Polyfluorenes are the primary class of blue-emitting polymers. |

| HOMO Level | ~ -5.8 eV | The energy level from which an electron is removed (oxidation). Must align with the anode work function for efficient hole injection.[3][4][5] |

| LUMO Level | ~ -2.1 to -2.4 eV | The energy level to which an electron is added (reduction). Must align with the cathode work function for efficient electron injection.[3][4][6] |

| Electrochemical Band Gap | ~ 3.4 eV | The difference between HOMO and LUMO levels, which correlates with the energy of emitted photons in OLEDs.[6] |

Note: HOMO/LUMO values are highly dependent on the specific polymer structure (i.e., copolymers) and measurement conditions. The values provided are representative for poly(this compound) derivatives.

Applications and Device Integration

The true value of this compound is realized when it is incorporated into a polymer backbone, creating materials like Poly(this compound) (PFH) or copolymers where it is alternated with other aromatic units.

Diagram: From Monomer to Application

Caption: The value chain of this compound from chemical monomer to final device applications.

-

OLEDs : Polyfluorenes are renowned for their high-efficiency blue emission, a critical component for full-color displays and white lighting (achieved by combining with green and red phosphors). The this compound unit provides the stable, efficient blue-emitting backbone.

-

OPVs : In solar cells, polyfluorene derivatives act as the electron-donor material. While they have a relatively large bandgap, they are often used in polymer blends to ensure good morphology and charge transport.

-

OFETs : The rigid nature of the polyfluorene backbone facilitates ordered packing in thin films, which is beneficial for charge transport. This allows for their use as the active semiconductor layer in transistors.

Safety and Handling

As a laboratory chemical, this compound and its derivatives require careful handling. While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted, related fluorene compounds generally present the following hazards:

-

Hazard Class: May cause skin, eye, and respiratory tract irritation.[7]

-

Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[7]

Trustworthiness: This safety information is based on data for structurally similar compounds. It is imperative to obtain and review the specific SDS for CAS 123863-97-8 from your supplier before handling the material.

Conclusion

This compound is more than just a chemical; it is a foundational tool for innovation in organic electronics. By addressing the critical challenges of solubility and processability, its design unlocks the exceptional electronic and optical properties of the fluorene core. Its versatility as a precursor for a wide range of functional monomers and polymers has cemented its status as an indispensable building block for researchers and scientists developing the next generation of flexible displays, lighting, and solar energy technologies.

References

- 1. This compound | 123863-97-8 | TCI EUROPE N.V. [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. physchemres.org [physchemres.org]

- 4. nanoscience.or.kr [nanoscience.or.kr]

- 5. diva-portal.org [diva-portal.org]

- 6. derthon.com [derthon.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 9,9-Dihexylfluorene

Introduction: The Significance of 9,9-Dihexylfluorene in Advanced Materials

This compound is a pivotal organic molecule that serves as a fundamental building block in the synthesis of a wide array of advanced materials, most notably conjugated polymers for organic electronics. Its fluorene core provides a rigid, planar, and highly fluorescent aromatic system, while the two hexyl chains attached at the C9 position are crucial for ensuring solubility in common organic solvents. This solubility is a critical attribute for the solution-based processing of materials used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The alkyl chains also play a role in influencing the morphology and intermolecular packing of the resulting materials in the solid state, which in turn affects their electronic and photophysical properties.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed protocols for researchers and professionals in materials science and drug development.

Synthesis of this compound: A Mechanistic Approach

The most prevalent and efficient method for the synthesis of this compound is the dialkylation of fluorene. This reaction proceeds via the deprotonation of the acidic C9 protons of fluorene, followed by a nucleophilic substitution reaction with an alkyl halide. The use of a phase transfer catalyst is highly recommended to facilitate the reaction between the aqueous base and the organic-soluble fluorene and alkyl halide.[2][3]

Reaction Rationale and Causality

The C9 protons of fluorene are significantly more acidic than those of typical hydrocarbons due to the stabilization of the resulting carbanion (fluorenyl anion) through resonance delocalization over the aromatic system. A strong base, such as sodium hydroxide or potassium hydroxide, is employed to deprotonate the fluorene. However, the insolubility of the inorganic base in the organic solvent where fluorene and hexyl bromide are dissolved presents a challenge. This is overcome by the use of a phase transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a phosphonium salt.[4][5] The PTC transports the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate the fluorene. The resulting fluorenyl anion then acts as a nucleophile, attacking the electrophilic carbon of the hexyl bromide in an SN2 reaction to form 9-hexylfluorene. A second deprotonation and alkylation step then yields the desired this compound.

The choice of a strong base is critical to ensure complete deprotonation and drive the reaction forward. The selection of a suitable phase transfer catalyst is equally important for efficient reaction kinetics. The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add fluorene (1.0 eq), toluene (as the organic solvent), and a phase transfer catalyst such as tetrabutylammonium bromide (0.1 eq).

-

Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (excess, e.g., 10 eq).

-

Addition of Alkylating Agent: Heat the mixture to 80°C and add 1-bromohexane (2.2 eq) dropwise over 30 minutes.

-

Reaction: Maintain the reaction mixture at 80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and separate the organic layer.

-

Washing: Wash the organic layer with water (3 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound as a colorless oil or a low-melting solid.[6]

Characterization of this compound: A Multi-technique Approach

A combination of spectroscopic and thermal analysis techniques is essential to confirm the identity, purity, and properties of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the successful dialkylation of the fluorene core.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons of the fluorene core and the aliphatic protons of the hexyl chains. The absence of the signal for the acidic C9 protons of fluorene (typically around 3.9 ppm) is a key indicator of successful dialkylation.[7]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the signals for the aromatic carbons of the fluorene core and the aliphatic carbons of the hexyl chains. A key signal to observe is the quaternary carbon at the C9 position.[8]

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.70 - 7.20 | m | 8H | Ar-H |

| Methylene Protons (α to C9) | ~2.00 | m | 4H | -CH₂ -(CH₂)₄-CH₃ |

| Methylene Protons | 1.15 - 1.00 | m | 12H | -CH₂-(CH₂ )₃-CH₂-CH₃ |

| Methyl Protons | ~0.80 | t | 6H | -(CH₂)₅-CH₃ |

| Methylene Protons (β to C9) | ~0.60 | m | 4H | -CH₂-CH₂ -(CH₂)₃-CH₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 151.0, 141.0, 127.0, 123.0, 120.0 | Ar-C |

| Quaternary Carbon (C9) | ~55.0 | C(CH₂CH₂CH₂CH₂CH₂CH₃)₂ |

| Methylene Carbons | ~40.0, 31.5, 29.5, 23.5, 22.5 | -C H₂- |

| Methyl Carbon | ~14.0 | -C H₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₂₅H₃₄), which is approximately 334.5 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways for 9,9-dialkylfluorenes involve the loss of one of the alkyl chains. Therefore, a significant fragment corresponding to the loss of a hexyl radical (C₆H₁₃) would be expected.[9]

| Technique | Expected m/z | Assignment |

| Electron Ionization (EI) | 334 | [M]⁺ |

| 249 | [M - C₆H₁₃]⁺ | |

| 165 | [Fluorenyl]⁺ |

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to determine the thermal transitions of this compound.

-

Differential Scanning Calorimetry (DSC): A DSC thermogram of this compound would reveal its melting point. As a low-melting solid or a high-boiling oil at room temperature, the melting point is expected to be near ambient temperature. For its polymeric derivatives, the glass transition temperature (Tg) is a critical parameter.[10][11]

| Thermal Property | Expected Value |

| Melting Point (Tₘ) | Near room temperature |

Overall Experimental Workflow: From Synthesis to Characterization

Caption: Overall experimental workflow for this compound.

Conclusion: A Versatile Building Block for Future Innovations

The synthesis and characterization of this compound are fundamental processes for the advancement of organic electronics and materials science. The dialkylation of fluorene, facilitated by phase transfer catalysis, provides a reliable and scalable route to this key monomer. Thorough characterization using NMR, mass spectrometry, and thermal analysis is crucial to ensure the purity and structural integrity of the compound, which directly impacts the performance of the resulting materials. This in-depth guide provides the necessary technical details and theoretical understanding for researchers to confidently synthesize and characterize this compound, paving the way for the development of next-generation organic electronic devices.

References

-

Facile C−H Alkylation in Water: Enabling Defect-Free Materials for Optoelectronic Devices. (n.d.). ACS Publications. Retrieved from [Link]

- Zeng, G., Yu, W., Chua, S., & Huang, W. (2002). Spectral and Thermal Spectral Stability for Fluorene-Based Conjugated Polymers. Macromolecules, 35(18), 6907–6913.

-

Fomina, N., Bradforth, S. E., & Hogen-Esch, T. E. (n.d.). Synthesis and Spectroscopy of Poly(this compound-2,7-diyl-co-9,9-dihexylfluorene-3,6-diyl)s and Their Model Oligomers. ElectronicsAndBooks. Retrieved from [Link]

-

Synthesis of poly[(this compound)-co-alt-(9,9-bis-(6-bromohexyl)fluorene)] (PFB) and poly[(this compound)-co-alt-(9,9-bis-(6-azidohexyl)fluorene)] (PFA). (n.d.). ResearchGate. Retrieved from [Link]

- Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). (2023). ChemistryOpen, 12(7), e202300019.

- Molecular Design Principles for Achieving Strong Chiroptical Properties of Fluorene Copolymers in Thin Films. (2019).

- Sannasi, V., et al. (2011). Synthesis and optical properties of poly(2,7-(this compound)-3,3′(4,4′-dialkoxybiphenyl)).

-

¹H-NMR (400 MHz, CDCl3) of 9,9-dihexyl-2,7-dibromofluorene (a) and... (n.d.). ResearchGate. Retrieved from [Link]

- Phase transfer catalyst in organic synthesis. (2024). AIP Publishing.

-

Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]

-

PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences. Retrieved from [Link]

-

S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Synthesis and Characterization of Oligo(9,9-dihexyl-2,7-fluorene ethynylene)s: For Application as Blue Light-Emitting Diode. (2003). Organic Letters, 5(24), 4641–4644.

-

Alkylation of fluorene. Figure 3.11 Synthesis of 9,9-dioctylfluorene (Source: Ranger et al., 1997). (n.d.). ResearchGate. Retrieved from [Link]

- Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy. (2022). Frontiers in Chemistry, 10, 859496.

-

phase transfer catalyst. (n.d.). Little Flower College Guruvayoor. Retrieved from [Link]

- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Journal of Chemistry, 2022, 1-12.

- Synthesis and optical properties of poly(2,7-(this compound)-3,3′(4,4′-dialkoxybiphenyl)). (2014).

- Efficient C(sp3)–H alkylation of fluorene and bisindolylmethane synthesis catalysed by a PNN-Ni complex using alcohols. (2023). Catalysis Science & Technology, 13(20), 5919-5926.

-

Mechanism involving C-alkylation of fluorene derivatives 4. (n.d.). ResearchGate. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

- Efficient C(sp 3 )–H alkylation of fluorene and bisindolylmethane synthesis catalysed by a PNN-Ni complex using alcohols. (2023).

- Phase Behavior of Poly(9,9-di-n-hexyl-2,7-fluorene). (2006). The Journal of Physical Chemistry B, 110(39), 19282–19287.

- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applic

- High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof. (n.d.). Google Patents.

-

TGA and DSC thermograms of PEHFV prepared by HornerEmmons coupling. (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting information. (n.d.). AWS. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phase transfer catalyst in organic synthesis [wisdomlib.org]

- 3. fzgxjckxxb.com [fzgxjckxxb.com]

- 4. crdeepjournal.org [crdeepjournal.org]

- 5. littleflowercollege.edu.in [littleflowercollege.edu.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. whitman.edu [whitman.edu]

- 10. 20.210.105.67 [20.210.105.67]

- 11. pubs.acs.org [pubs.acs.org]

1H NMR and 13C NMR spectra of 9,9-Dihexylfluorene.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 9,9-Dihexylfluorene

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound (C₂₅H₃₄), a key building block in the development of organic electronic materials. As a fundamental characterization technique, NMR spectroscopy offers unparalleled insight into the molecular structure, confirming identity, purity, and providing a detailed map of the chemical environment of each atom. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of how to acquire and interpret NMR data for this specific molecule.

This compound is composed of a rigid, planar fluorene core functionalized with two flexible hexyl chains at the C-9 position. This substitution is critical; it imparts excellent solubility in common organic solvents, a feature that is essential for solution-based processing and synthesis. The molecule possesses C₂ᵥ symmetry, which simplifies its NMR spectra by rendering several proton and carbon atoms chemically equivalent. Understanding this symmetry is the first step in accurate spectral assignment.

Below is a diagram illustrating the standard numbering of the fluorene core and the attached hexyl chains, which will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a quantitative count of the different types of protons in the molecule. Due to the molecule's symmetry, the eight aromatic protons give rise to four distinct signals, while the 26 aliphatic protons from the two identical hexyl chains produce five signals.

The Aromatic Region (δ 7.0–8.0 ppm)

The aromatic protons of the fluorene core appear in a characteristic pattern. The chemical shifts are influenced by both the fused ring system and the electron-donating nature of the alkyl substituents at C-9.

-

δ ~7.73 ppm (d, 2H, H-4/H-5): These protons are the most downfield in the aromatic region. Their proximity to the C-9 position and the adjacent benzene ring results in significant deshielding. They typically appear as a doublet.

-

δ ~7.35 ppm (m, 4H, H-2/H-7 & H-3/H-6): These two sets of protons often overlap, creating a complex multiplet. Protons H-2/H-7 and H-3/H-6 have very similar electronic environments.

-

δ ~7.28 ppm (d, 2H, H-1/H-8): These protons are located ortho to the bridgehead carbons and are generally found at the upfield end of the aromatic region for this scaffold.

The Aliphatic Region (δ 0.5–2.5 ppm)

The two hexyl chains are chemically equivalent, and their signals are characteristic of n-alkyl chains attached to a quaternary carbon.

-

δ ~2.00 ppm (t, 4H, H-1'/H-1''): These are the α-methylene protons directly attached to the C-9 of the fluorene core. Their proximity to the aromatic system causes a significant downfield shift compared to other methylene groups. They appear as a triplet due to coupling with the adjacent β-methylene protons (H-2').

-

δ ~1.10 ppm (m, 12H, H-2'/H-2'', H-3'/H-3'', H-4'/H-4''): The β, γ, and δ methylene protons have very similar chemical environments, leading to a large, often poorly resolved multiplet in the middle of the aliphatic region.

-

δ ~0.79 ppm (t, 6H, H-6'/H-6''): The terminal methyl protons are the most shielded (upfield) protons in the molecule. They appear as a clean triplet due to coupling with the adjacent ε-methylene protons (H-5').

-

δ ~0.65 ppm (m, 4H, H-5'/H-5''): The ε-methylene protons are adjacent to the terminal methyl group and are found slightly downfield from it.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms. For this compound, we expect to see 13 distinct signals: 7 for the aromatic carbons and 6 for the aliphatic hexyl chain carbons. Quaternary carbons (those without attached protons) typically show signals of lower intensity.[1]

The Aromatic Region (δ 115–155 ppm)

-

δ ~151.1 ppm (C-9a/C-4b): These are the quaternary bridgehead carbons, appearing furthest downfield in the aromatic region.

-

δ ~141.5 ppm (C-4a/C-5a): These quaternary carbons are where the two benzene rings fuse to the five-membered ring.

-

δ ~127.0 ppm (C-2/C-7 & C-3/C-6): Similar to the proton spectrum, these carbons often have very close chemical shifts.

-

δ ~123.0 ppm (C-4/C-5): Aromatic CH carbons adjacent to the bridgehead.

-

δ ~119.8 ppm (C-1/C-8): These are the most upfield aromatic CH carbons.

The Aliphatic Region (δ 10–60 ppm)

-

δ ~55.2 ppm (C-9): The sole sp³-hybridized quaternary carbon is significantly deshielded and stands out as a weak signal.

-

δ ~40.5 ppm (C-1'/C-1''): The α-carbon of the hexyl chain.

-

δ ~31.6 ppm (C-4'/C-4''): The δ-carbon of the hexyl chain.

-

δ ~29.8 ppm (C-3'/C-3''): The γ-carbon of the hexyl chain.

-

δ ~23.8 ppm (C-2'/C-2''): The β-carbon of the hexyl chain.

-

δ ~14.0 ppm (C-6'/C-6''): The terminal methyl carbon, which is the most upfield signal in the entire spectrum.

Summary of NMR Data

The following tables summarize the expected chemical shifts for this compound. Note that exact values can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.73 | Doublet (d) | 2H | H-4, H-5 |

| ~7.35 | Multiplet (m) | 4H | H-2, H-7, H-3, H-6 |

| ~7.28 | Doublet (d) | 2H | H-1, H-8 |

| ~2.00 | Triplet (t) | 4H | H-1', H-1'' |

| ~1.10 | Multiplet (m) | 12H | H-2', H-3', H-4' |

| ~0.79 | Triplet (t) | 6H | H-6', H-6'' |

| ~0.65 | Multiplet (m) | 4H | H-5' |

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~151.1 | C-9a, C-4b |

| ~141.5 | C-4a, C-5a |

| ~127.0 | C-2, C-7, C-3, C-6 |

| ~123.0 | C-4, C-5 |

| ~119.8 | C-1, C-8 |

| ~55.2 | C-9 |

| ~40.5 | C-1' |

| ~31.6 | C-4' |

| ~29.8 | C-3' |

| ~23.8 | C-2' |

| ~14.0 | C-6' |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR spectra of this compound. The causality behind each step is explained to ensure both accuracy and reproducibility.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Weighing:

-

¹H NMR: Accurately weigh 5-25 mg of this compound.[2][3] This amount is sufficient for a strong signal-to-noise ratio without causing issues like line broadening from excessive concentration.[4]

-

¹³C NMR: Accurately weigh 50-100 mg of the sample.[2][3] A higher concentration is required due to the low natural abundance (1.1%) of the ¹³C isotope.

-

-

Solvent Selection and Dissolution:

-

Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice as this compound is highly soluble in it, and its residual proton signal (δ 7.26 ppm) and carbon signal (δ 77.16 ppm) are well-documented and can be used for spectral calibration.[2][5]

-

In a small, clean vial, dissolve the weighed sample in approximately 0.6 mL of CDCl₃.[6] Using a secondary vial ensures complete dissolution before transfer to the NMR tube, which is difficult to mix effectively.[2]

-

Add a small amount of an internal standard like tetramethylsilane (TMS) if absolute chemical shift referencing is required. Otherwise, the residual solvent peak is sufficient for routine characterization.[2]

-

-

Filtration and Transfer:

-

Use a Pasteur pipette with a small plug of cotton or glass wool to filter the solution directly into a clean, high-quality 5 mm NMR tube.[4][6] This crucial step removes any particulate matter that can interfere with the magnetic field homogeneity, leading to poor shimming and broadened spectral lines.[2]

-

Ensure the final sample height in the tube is appropriate for the spectrometer's probe (typically around 4-5 cm or 0.6 mL).[6]

-

-

Spectrometer Setup:

-

Carefully wipe the outside of the NMR tube before inserting it into the spectrometer spinner.

-

Place the sample in the spectrometer. The instrument will lock onto the deuterium signal from the solvent, which provides a stable field frequency reference during acquisition.[7]

-

Shim the magnetic field by adjusting the shim coils to maximize field homogeneity across the sample volume. This process is critical for achieving sharp, symmetrical peaks and high resolution.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire a proton-decoupled spectrum. This technique irradiates the entire proton frequency range, which collapses all ¹³C-¹H coupling and results in a single sharp line for each unique carbon. It also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[8] A larger number of scans will be necessary compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain signal into the frequency-domain spectrum.

-

Perform phasing and baseline correction to ensure accurate peak integration and presentation.

-

Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the residual CDCl₃ signal to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

-

By following this detailed guide, researchers can confidently obtain and interpret high-quality NMR spectra of this compound, ensuring the structural integrity of their materials for advanced applications.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Georgia Tech NMR Center. (2023-08-29). Small molecule NMR sample preparation. [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

Unknown. NMR Sample Prepara-on. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Journal of the Chemical Society B: Physical Organic. (1970). High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes. [Link]

-

PubChem, National Institutes of Health. This compound. [Link]

-

Fomina, N., Bradforth, S. E., & Hogen-Esch, T. E. Synthesis and Spectroscopy of Poly(this compound-2,7-diyl-co-9,9- dihexylfluorene-3,6-diyl)s and Their Model Oligomers. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. 13C NMR Spectroscopy. [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. 1H NMR Spectroscopy. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. scribd.com [scribd.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. sites.bu.edu [sites.bu.edu]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

The Definitive Guide to the Photophysical Properties of 9,9-Dihexylfluorene Derivatives

Introduction: The Allure of Fluorene Derivatives

In the landscape of organic electronics and molecular probes, 9,9-dihexylfluorene and its derivatives have carved out a significant niche. The fluorene core, a rigid and planar aromatic system, provides a robust π-conjugated backbone that is highly amenable to chemical modification. The introduction of hexyl chains at the C9 position is a key structural feature, enhancing solubility in common organic solvents and preventing the aggregation that can quench fluorescence—a critical consideration for solution-processed devices and biological imaging.[1] This unique combination of a highly fluorescent core and excellent processability has made this compound derivatives star players in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[1][2]

This technical guide provides an in-depth exploration of the core photophysical properties of this compound derivatives. We will delve into the fundamental principles governing their interaction with light, from absorption to emission, and discuss the key parameters that define their performance. Furthermore, we will present detailed experimental protocols for their synthesis and characterization, offering a practical resource for researchers and professionals in the field.

Core Photophysical Principles: A Journey from Excitation to Emission

The photophysical behavior of this compound derivatives is governed by the interplay of electronic transitions within their π-conjugated systems. This journey, from the absorption of a photon to the emission of light, can be elegantly visualized using a Jablonski diagram.

Caption: A Jablonski diagram illustrating the key photophysical processes in a this compound derivative.

Upon absorption of a photon with the appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to a higher unoccupied molecular orbital (LUMO), transitioning the molecule from its ground state (S₀) to an excited singlet state (S₁ or S₂). Molecules in higher excited states (like S₂) rapidly relax to the first excited state (S₁) through non-radiative processes like internal conversion, typically on the picosecond timescale.[3]

From the S₁ state, the molecule can return to the ground state via several pathways:

-

Fluorescence: The emissive decay from S₁ to S₀, resulting in the characteristic blue light emission of many fluorene derivatives. This process is typically fast, occurring on the nanosecond timescale.

-

Non-radiative Decay: De-excitation through vibrational relaxation (heat dissipation) without the emission of a photon.

-

Intersystem Crossing (ISC): A spin-flip transition to an excited triplet state (T₁). From the T₁ state, the molecule can return to the ground state via phosphorescence (a much slower emissive process) or non-radiative decay.

The efficiency of fluorescence is quantified by the photoluminescence quantum yield (ΦPL) , which is the ratio of emitted photons to absorbed photons. A high ΦPL is a desirable characteristic for applications such as OLEDs and fluorescent probes.

Key Photophysical Parameters of this compound Derivatives

The following table summarizes typical photophysical data for poly(this compound) in various solvents, illustrating the influence of the local environment on its properties.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦPL) | Reference |

| Toluene | ~380 | ~415 | 0.49 | [4] |

| Tetrahydrofuran (THF) | ~380 | ~415 | 0.52 | [4] |

| Chloroform | ~380 | ~415 | 0.49 | [4] |

| Ethyl Acetate | ~380 | ~415 | 0.36 | [4] |

Note: These values are representative and can vary depending on the specific derivative, polymer molecular weight, and measurement conditions.

Experimental Workflows: From Synthesis to Characterization

A robust understanding of the photophysical properties of this compound derivatives is built upon a systematic experimental workflow.

Caption: A typical experimental workflow for the synthesis and photophysical characterization of this compound derivatives.

Synthesis Protocol: Suzuki Coupling Polymerization of Poly(this compound)

The Suzuki coupling reaction is a powerful and widely used method for the synthesis of polyfluorene derivatives.[5][6]

Materials:

-

2,7-Dibromo-9,9-dihexylfluorene (Monomer A)

-

This compound-2,7-diboronic acid bis(pinacol) ester (Monomer B)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

-

Toluene (Solvent)

-

Aqueous sodium carbonate (Na₂CO₃) solution (Base)

-

Aliquat® 336 (Phase-transfer catalyst)

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), combine equimolar amounts of Monomer A and Monomer B.

-

Solvent and Base Addition: Add toluene, the aqueous Na₂CO₃ solution, and a catalytic amount of Aliquat® 336.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (typically 1-2 mol%).

-

Polymerization: Heat the reaction mixture to reflux (around 90-100 °C) with vigorous stirring. The reaction progress can be monitored by techniques like gel permeation chromatography (GPC) to track the increase in molecular weight.

-

Work-up and Purification: After the desired molecular weight is achieved, cool the reaction mixture. Separate the organic layer and wash it with water. Precipitate the polymer by adding the toluene solution to a non-solvent like methanol.

-

Drying: Collect the polymer by filtration and dry it under vacuum.

Experimental Protocol: Measurement of Photoluminescence Quantum Yield (Relative Method)

The relative method, using a well-characterized standard, is a common and reliable way to determine the ΦPL.[7][8]

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent

-

Fluorescence standard with a known ΦPL (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦPL = 0.54)

-

Sample of this compound derivative

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions. Note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Determine the gradient (slope) of the linear fit for both plots.

-

-

Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)

Where Φ is the quantum yield, "Gradient" is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[8] If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Experimental Protocol: Thin Film Preparation for Solid-State Measurements

The photophysical properties of this compound derivatives can differ significantly between solution and the solid state due to intermolecular interactions and aggregation.

Materials and Equipment:

-

Spin coater or drop-casting setup

-

Substrates (e.g., quartz slides, silicon wafers)

-

Solution of the this compound derivative in a suitable solvent (e.g., toluene, chloroform)

-

Substrate cleaning materials (e.g., detergents, solvents, UV-ozone cleaner)

Procedure (Spin Coating):

-

Substrate Cleaning: Thoroughly clean the substrates by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol.[9] A final UV-ozone treatment can further remove organic residues.

-

Solution Preparation: Prepare a solution of the polymer at a specific concentration. The concentration will influence the final film thickness.

-

Deposition: Place the cleaned substrate on the spin coater chuck. Dispense a small amount of the polymer solution onto the center of the substrate.

-

Spinning: Start the spin coater. The spinning speed and time will determine the film thickness and uniformity.

-

Annealing (Optional): The film can be annealed (heated) to remove residual solvent and potentially improve molecular ordering.

Advanced Photophysical Phenomena

Beyond basic absorption and fluorescence, the photophysics of this compound derivatives can be explored with more advanced techniques:

-

Femtosecond Transient Absorption Spectroscopy: This technique allows for the observation of excited-state dynamics on ultrafast timescales, providing insights into processes like internal conversion, intersystem crossing, and charge transfer.[3][7][8]

-

Two-Photon Absorption (2PA): Some fluorene derivatives exhibit significant 2PA cross-sections, meaning they can be excited by the simultaneous absorption of two lower-energy photons. This property is highly valuable for applications in bio-imaging and 3D microfabrication.[3][7][8]

Conclusion and Future Outlook

This compound derivatives continue to be a cornerstone in the field of organic electronics and photonics. Their robust photophysical properties, combined with their synthetic versatility, ensure their continued relevance in the development of next-generation technologies. Future research will likely focus on fine-tuning their electronic properties through the design of novel copolymers to achieve, for instance, higher quantum yields, targeted emission colors, and improved charge transport characteristics.[6][10] The detailed understanding and precise measurement of their photophysical properties, as outlined in this guide, will be paramount to realizing the full potential of these remarkable molecules.

References

- Belletête, M., et al. (2001). Journal of Physical Chemistry B, 105(39), 9416-9425.

- Brouwer, A. M. (2011). Pure and Applied Chemistry, 83(12), 2213-2238.

- Crosby, G. A., & Demas, J. N. (1971). Journal of Physical Chemistry, 75(8), 991-1024.

- Miyaura, N., & Suzuki, A. (1995). Chemical Reviews, 95(7), 2457-2483.

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Grell, M., et al. (1999).

- Kim, J., et al. (2005). Journal of the American Chemical Society, 127(42), 14708-14717.

- de Mello, J. C., et al. (1997).

- Adachi, C., et al. (2001). Applied Physics Letters, 78(11), 1622-1624.

- Leclerc, M. (2001). Journal of Polymer Science Part A: Polymer Chemistry, 39(17), 2867-2873.

- Scherf, U., & List, E. J. W. (2002).

- Liu, B., et al. (2010). Chemical Society Reviews, 39(7), 2479-2505.

- Tao, Y., et al. (2011).

- Thompson, B. C., & Fréchet, J. M. J. (2008).

- Chen, J., et al. (2009). Accounts of Chemical Research, 42(11), 1709-1718.

- Grimsdale, A. C., & Müllen, K. (2005).

- Jenekhe, S. A., & Chen, X. L. (1999). Science, 283(5400), 372-375.

- Kraft, A., et al. (1998).

- Pei, J., & Yu, W.-L. (2002). Journal of the American Chemical Society, 124(10), 2432-2433.

- Wu, C.-C., et al. (1997).

- Yang, Y., et al. (1994). Applied Physics Letters, 64(10), 1245-1247.

- Zojer, E., et al. (2002).

- Li, Y., et al. (2004).

- Liu, M. S., et al. (2000). Journal of the American Chemical Society, 122(31), 7632-7633.

Sources

- 1. 20.210.105.67 [20.210.105.67]

- 2. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Spectroscopy of Poly(9,9-dioctylfluorene-2,7-diyl-co-2,8-dihexyldibenzothiophene-S,S-dioxide-3,7-diyl)s: Solution-Processable, Deep-Blue Emitters with a High Triplet Energy | CoLab [colab.ws]

- 7. asu.elsevierpure.com [asu.elsevierpure.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. confer.cz [confer.cz]

- 10. diva-portal.org [diva-portal.org]

The Influence of C9-Substitution on the Solid-State Architecture of Fluorene Derivatives: A Crystallographic Guide

Foreword: From Molecular Design to Crystalline Reality

To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular engineering, the fluorene scaffold represents a cornerstone of chemical innovation. Its rigid, planar structure and rich electronic properties have made it a privileged core in materials science—from organic light-emitting diodes (OLEDs) to solar cells—and a versatile template in medicinal chemistry.[1][2] However, the true potential of a fluorene-based molecule is not solely defined by its individual structure, but by how it interacts with its neighbors in the solid state. The crystal structure dictates critical macroscopic properties, including solubility, stability, and charge transport.

The reactivity of the C9 position of the fluorene core makes it a prime target for substitution, not only to prevent oxidation and enhance stability but also to precisely control the three-dimensional arrangement of molecules in a crystal lattice.[1][2][3] This guide provides an in-depth exploration of the crystal structure of 9,9-disubstituted fluorene derivatives, offering a technical roadmap for understanding and predicting their solid-state behavior. We will move beyond a simple catalog of structures to dissect the causal relationships between the nature of the C9-substituents and the resulting supramolecular architecture.

The Art and Science of Crystal Engineering with 9,9-Disubstituted Fluorenes

The double substitution at the C9 position serves as a powerful tool for crystal engineering. By strategically selecting substituents, we can introduce a variety of intermolecular forces that guide the self-assembly of molecules into well-defined crystalline lattices. These forces, ranging from strong hydrogen bonds to weaker van der Waals interactions, collectively determine the final crystal packing.

The choice of substituents at the C9 position can be broadly categorized, with each category imparting distinct characteristics to the crystal structure:

-

Alkyl Chains: The length and branching of alkyl chains significantly influence the crystal packing. Short, linear chains may allow for efficient packing, while longer chains can lead to lamellar structures or even liquid crystalline phases.[4][5] Intramolecular C-H···π interactions between the alkyl chains and the fluorene core can also play a role in stabilizing certain conformations.[6]

-

Aryl Groups: The introduction of bulky aryl substituents, such as phenyl groups, can dramatically alter the crystal packing by introducing potential for π-π stacking and C-H···π interactions. The orientation of these aryl groups relative to the fluorene core is a critical determinant of the overall supramolecular assembly.

-

Functionalized Groups: The incorporation of functional groups capable of forming strong intermolecular interactions, such as hydroxyls (-OH) for hydrogen bonding or pyridinyl groups for C-H···N interactions, provides a robust mechanism for directing crystal packing.[1]

Unveiling the Crystal Structure: A Practical Workflow

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystal is Single-Crystal X-ray Diffraction (SC-XRD) . This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction of a 9,9-Disubstituted Fluorene Derivative

This protocol outlines the key steps for obtaining the crystal structure of a novel 9,9-disubstituted fluorene derivative.

Objective: To determine the precise molecular geometry and crystal packing of a synthesized 9,9-disubstituted fluorene derivative.

Materials:

-

High-purity crystalline sample of the 9,9-disubstituted fluorene derivative.

-

Appropriate solvent(s) for crystallization (e.g., methanol, toluene/hexane).

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

-

Cryo-cooling system.

-

Crystallographic software for data collection, processing, and structure refinement (e.g., SHELXTL).

Methodology:

-

Crystal Growth (The Foundational Step):

-

Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. The goal is to grow a well-ordered, defect-free crystal of suitable size (typically 0.1-0.3 mm in all dimensions).

-

Procedure:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture.

-

Employ a slow crystallization technique. Slow evaporation of the solvent from a loosely covered vial at room temperature is a common and effective method.[1] Alternatively, slow cooling of a saturated solution can be employed.

-

Visually inspect the resulting crystals under a microscope to select a candidate with sharp edges and no visible defects.

-

-

-

Crystal Mounting and Centering:

-

Rationale: The selected crystal must be precisely mounted and centered in the X-ray beam to ensure that all parts of the crystal are uniformly irradiated and that diffraction data is collected from the entire crystal volume.

-

Procedure:

-

Carefully mount the selected crystal on a glass fiber or a cryo-loop using a minimal amount of inert oil or grease.

-

Mount the fiber/loop onto a goniometer head.

-

Using the diffractometer's centering camera, adjust the x, y, and z positions of the goniometer head to center the crystal in the X-ray beam.

-

-

-

Data Collection:

-

Rationale: A complete set of diffraction data is collected by rotating the crystal in the X-ray beam and recording the positions and intensities of the diffracted X-rays.

-

Procedure:

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryo-cooling system to minimize thermal vibrations and improve data quality.

-

Perform an initial set of short scans to determine the unit cell parameters and the crystal's orientation matrix.[7]

-

Based on the determined unit cell and crystal system, devise a data collection strategy to ensure a complete and redundant dataset is collected.

-

Execute the full data collection run, which may take several hours.

-

-

-

Data Processing and Structure Solution:

-

Rationale: The raw diffraction images are processed to integrate the intensities of each reflection, which are then used to solve the crystal structure.

-

Procedure:

-

Integrate the raw diffraction images to obtain a list of Miller indices (h, k, l) and their corresponding intensities.

-

Apply corrections for factors such as Lorentz polarization and absorption.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

-

-

Structure Refinement:

-

Rationale: The initial model is refined against the experimental data to improve its accuracy and obtain the final, high-resolution crystal structure.

-

Procedure:

-

Perform least-squares refinement to optimize the atomic positions, and thermal parameters.

-

Locate and add hydrogen atoms to the model, typically placed at calculated positions.

-

Refine the model until the R-factor (a measure of the agreement between the calculated and observed structure factors) converges to a low value (typically < 5%).[8]

-

Validate the final structure using crystallographic software to check for any inconsistencies or errors.

-

-

Comparative Crystallographic Analysis of 9,9-Disubstituted Fluorene Derivatives

The following table summarizes key crystallographic data for a selection of 9,9-disubstituted fluorene derivatives, highlighting the influence of the substituents on the crystal packing.

| Compound Name | Substituents at C9 | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |

| 9,9-dimethyl-9H-fluorene | -CH₃, -CH₃ | Orthorhombic | Iba2 | C-H···π, van der Waals | [1] |

| 9,9-bis(hydroxymethyl)-9H-fluorene | -CH₂OH, -CH₂OH | Orthorhombic | P2₁2₁2₁ | O-H···O hydrogen bonds, C-H···π | [1] |

| 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene | -CH₂-py, -CH₂-py | Monoclinic | P2₁/n | C-H···N, C-H···π, van der Waals | [1] |

| 9,9-di-n-octylfluorene | -(CH₂)₇CH₃, -(CH₂)₇CH₃ | Orthorhombic | P2₁2₁2₁ | van der Waals, C-H···π | [4] |

| 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]-fluorene | -CH₂Cl, -CH₂-fluorenyl | Monoclinic | P2₁/c | C-H···Cl (intramolecular) | [9] |

Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis

To gain deeper insight into the nature and relative importance of different intermolecular contacts, Hirshfeld surface analysis is an invaluable tool.[10][11][12][13] This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, providing a visual representation of the molecular surface.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red.[11][12] The corresponding 2D fingerprint plots quantify the contribution of different types of interactions to the overall crystal packing.[14] For example, the fingerprint plot for 9,9-bis(hydroxymethyl)-9H-fluorene shows sharp spikes corresponding to the O-H···O hydrogen bonds, indicating their significant role in the crystal packing.[1] In contrast, the plot for 9,9-dimethyl-9H-fluorene is dominated by more diffuse regions, characteristic of weaker C-H···π and H···H contacts.[1]

The Impact of C9-Substituents on Crystal Packing: A Visual Guide

The following diagrams, generated using the DOT language for Graphviz, illustrate the conceptual relationship between the type of C9-substituent and the resulting dominant intermolecular interactions and crystal packing motifs.

Caption: Influence of C9-substituent type on dominant packing forces.

This next diagram illustrates a generalized workflow for crystal structure determination and analysis.

Caption: Workflow for crystal structure analysis.

Conclusion and Future Outlook

The crystal structure of 9,9-disubstituted fluorene derivatives is a fascinating interplay of molecular design and supramolecular self-assembly. By carefully selecting the substituents at the C9 position, we can exert a remarkable degree of control over the solid-state architecture, thereby tuning the macroscopic properties of these materials. This guide has provided a framework for understanding these structure-property relationships, from the practical aspects of crystal structure determination to the nuanced interpretation of intermolecular interactions.

As the demand for novel materials with tailored properties continues to grow, the principles of crystal engineering will become increasingly vital. The 9,9-disubstituted fluorene scaffold, with its inherent versatility, will undoubtedly remain at the forefront of these endeavors, enabling the rational design of the next generation of functional materials and pharmaceuticals.

References

-

Hanauer, T., Seidel, P., Seichter, W., & Mazik, M. (2024). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. Molbank, 2024(4), M1928. [Link]

-

CrystalExplorer. (n.d.). Fingerprint Plots. Retrieved from [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Jlassi, M., et al. (2024). Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C8H10NO]2HgBr4. RSC Advances, 14(13), 9139-9154. [Link]

-

Boujelbene, M., et al. (2022). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Journal of Crystallography, 2022, 1-10. [Link]

-

SETSCI Conference Proceedings. (2019). Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. [Link]

-

Seidel, P., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen, 12(8), e202300019. [Link]

-

Hanauer, T., Seidel, P., Seichter, W., & Mazik, M. (2024). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. OUCI. [Link]

-

Hanauer, T., Seidel, P., Seichter, W., & Mazik, M. (2024). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. ResearchGate. [Link]

-

Chen, S. H., et al. (2003). Molecular Packing in Crystalline Poly(9,9-di-n-octyl-2,7-fluorene). Macromolecules, 36(1), 18-21. [Link]

-

National Center for Biotechnology Information. (n.d.). 9,9-Dioctyl-9H-fluorene. PubChem Compound Database. Retrieved from [Link]

-

Cowley, A. (2021). A beginner's guide to X-ray data processing. Acta Crystallographica Section D: Structural Biology, 77(6), 762-776. [Link]

-

Scribd. (n.d.). Refinement Tutorial. Retrieved from [Link]

-

Carleton College. (n.d.). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]

-

Xu, J., et al. (2008). 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]fluorene. Acta Crystallographica Section E: Structure Reports Online, 64(7), o996. [Link]

-

ResearchGate. (n.d.). π-π stacking vs. C–H/π interaction: Excimer formation and charge resonance stabilization in van der Waals clusters of 9,9′-dimethylfluorene. Retrieved from [Link]

-

Steven, C. (2020, January 29). Preparing a Single-Crystal X-ray Diffraction Scan [Video]. YouTube. [Link]

-

McFarlane, S., McDonald, R., & Veinot, J. G. C. (2006). 2,7-Dibromo-9,9-di-n-octyl-9H-fluorene. Acta Crystallographica Section E: Structure Reports Online, 62(3), o859-o861. [Link]

-

Seidel, P., et al. (2021). Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1029-1033. [Link]

-

University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

-

Chen, S. H., et al. (2004). Crystalline Forms and Emission Behavior of Poly(9,9-di-n-octyl-2,7-fluorene). Japanese Journal of Applied Physics, 43(10R), 7244. [Link]

-

National Center for Biotechnology Information. (n.d.). 9H-Fluorene-9-methanol. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. serc.carleton.edu [serc.carleton.edu]

- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 9. 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 11. Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C 8 H 10 NO] 2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00689E [pubs.rsc.org]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. set-science.com [set-science.com]

- 14. crystalexplorer.net [crystalexplorer.net]

An In-depth Technical Guide to the Electronic and Optical Properties of Poly(9,9-dihexylfluorene) (PFO)

Introduction: The Significance of Poly(9,9-dihexylfluorene) in Organic Electronics

Poly(this compound) (PFO) is a prominent member of the polyfluorene family, a class of conjugated polymers that have garnered significant attention in the field of organic electronics.[1][2] Its rigid backbone structure, composed of fluorene repeating units, imparts excellent thermal stability and a high photoluminescence quantum yield, making it a material of choice for organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs).[3] The addition of two hexyl chains at the C-9 position of the fluorene monomer enhances the polymer's solubility in common organic solvents, which is crucial for solution-based processing techniques like spin coating and inkjet printing.[2] This guide provides a comprehensive overview of the fundamental electronic and optical properties of PFO, coupled with detailed experimental protocols for their characterization, to aid researchers and drug development professionals in harnessing the full potential of this versatile material.

The chemical structure of PFO is characterized by a repeating fluorene unit with two hexyl side chains attached to the ninth carbon atom. This substitution prevents the close packing of polymer chains, thereby improving solubility.[4]

Caption: Chemical structure of poly(this compound) (PFO).

Electronic Properties: Band Structure and Charge Transport

The electronic properties of conjugated polymers like PFO are dictated by their unique π-conjugated systems. The overlapping p-orbitals along the polymer backbone lead to the formation of delocalized π and π* molecular orbitals, which in the solid state, broaden into valence and conduction bands, respectively.[2]

Electronic Band Structure: HOMO and LUMO Levels

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters that determine the electronic and optical properties of PFO.[5] The energy difference between the HOMO and LUMO levels defines the band gap (Eg) of the material. For PFO, the HOMO level is typically around -5.8 eV, and the LUMO level is around -2.7 eV, resulting in a band gap of approximately 3.1 eV.[6] These values can be experimentally determined using techniques like cyclic voltammetry and ultraviolet photoelectron spectroscopy (UPS).

The energy levels of PFO are crucial for designing efficient multilayer organic electronic devices. For instance, in an OLED, the HOMO and LUMO levels of the emissive layer (PFO) must be well-aligned with the work functions of the anode and cathode, respectively, to ensure efficient charge injection.

Caption: Energy level diagram of PFO showing the HOMO, LUMO, and band gap.

Charge Transport Characteristics

The charge transport properties of PFO are another key aspect of its performance in electronic devices. In conjugated polymers, charge transport occurs via a hopping mechanism between localized states. The mobility of charge carriers (holes and electrons) is influenced by factors such as the degree of molecular ordering, the presence of impurities, and the morphology of the polymer film.

PFO is known to be a good hole-transporting material, with hole mobilities typically in the range of 10⁻⁴ to 10⁻³ cm²/Vs.[7] Electron mobility, however, is generally lower.[8] The time-of-flight (TOF) technique is a common method for measuring charge carrier mobility in organic semiconductors.[9]

Optical Properties: Absorption and Emission

The optical properties of PFO are a direct consequence of its electronic structure. The absorption and emission of light involve transitions of electrons between the HOMO and LUMO levels.

Absorption Spectrum

PFO exhibits a strong absorption in the ultraviolet-visible (UV-Vis) region, with a primary absorption peak (λmax) around 380-390 nm in solution and thin films.[10][11] This absorption corresponds to the π-π* transition of the conjugated backbone. The absorption spectrum can be influenced by the solvent, temperature, and the aggregation state of the polymer chains.

Emission Spectrum

Upon excitation with UV light, PFO exhibits strong blue photoluminescence, with an emission peak typically around 420-440 nm.[12] The emission spectrum can also show vibronic features, which are characteristic of the rigid fluorene backbone. The high photoluminescence quantum yield of PFO makes it an excellent candidate for the emissive layer in blue OLEDs.

Experimental Methodologies: A Practical Guide

Accurate characterization of the electronic and optical properties of PFO is essential for both fundamental research and device optimization. This section provides step-by-step protocols for key experimental techniques.

UV-Vis Spectroscopy: Probing the Ground State Absorption

Principle: UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength.[13] This technique is used to determine the absorption spectrum and the optical band gap of PFO.[14]

Protocol:

-

Solution Preparation:

-

Dissolve a small amount of PFO in a suitable solvent (e.g., chloroform, toluene) to a concentration of approximately 0.01 mg/mL.

-

Ensure complete dissolution by gentle sonication if necessary.

-

-

Thin Film Preparation (Optional):

-

Prepare a more concentrated PFO solution (e.g., 10 mg/mL).

-

Spin-coat the solution onto a clean quartz substrate.

-

Anneal the film at a desired temperature (e.g., 80°C) to remove residual solvent.

-

-

Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a wavelength range of 300-600 nm.

-

Use a cuvette with the pure solvent or a bare quartz substrate as a reference.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Estimate the optical band gap (Eg) from the onset of absorption using the Tauc plot method.

-

Photoluminescence Spectroscopy: Characterizing the Emissive Properties

Principle: Photoluminescence (PL) spectroscopy measures the emission of light from a sample after it has been excited by a light source.[15] This technique is used to determine the emission spectrum, photoluminescence quantum yield, and excited-state lifetime of PFO.

Protocol:

-

Sample Preparation:

-

Prepare PFO solutions or thin films as described for UV-Vis spectroscopy.

-

-

Measurement:

-

Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and a detector.

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range of 400-700 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission.

-

Determine the Stokes shift (the difference in wavelength between the absorption and emission maxima).

-

The photoluminescence quantum yield can be measured relative to a known standard (e.g., quinine sulfate).

-

Cyclic Voltammetry: Determining the Electronic Energy Levels

Principle: Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a material.[16][17] By measuring the oxidation and reduction potentials of PFO, the HOMO and LUMO energy levels can be estimated.[18]

Protocol:

-

Electrochemical Cell Setup:

-

Use a three-electrode cell consisting of a working electrode (e.g., a platinum or glassy carbon electrode coated with a thin film of PFO), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[19]

-

-

Electrolyte Solution:

-

Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

-

-

Measurement:

-

Scan the potential of the working electrode linearly with time and record the resulting current.

-

The scan should cover a potential range that includes the oxidation and reduction of PFO.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the cyclic voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = - (Eox + 4.8)

-

LUMO (eV) = - (Ered + 4.8) (Note: The value of 4.8 eV is an approximation for the energy level of the ferrocene/ferrocenium (Fc/Fc+) redox couple relative to the vacuum level, which is often used as an internal standard).

-

-

Caption: Experimental workflow for the characterization of PFO.

Summary of Key Properties

| Property | Typical Value | Characterization Technique |

| Electronic Properties | ||

| HOMO Level | ~ -5.8 eV | Cyclic Voltammetry, UPS |

| LUMO Level | ~ -2.7 eV | Cyclic Voltammetry, UPS |

| Band Gap (Eg) | ~ 3.1 eV | UV-Vis Spectroscopy, Cyclic Voltammetry |

| Hole Mobility | 10⁻⁴ - 10⁻³ cm²/Vs | Time-of-Flight (TOF) |

| Optical Properties | ||

| Absorption Maximum (λmax) | ~ 380-390 nm | UV-Vis Spectroscopy |

| Emission Maximum (λem) | ~ 420-440 nm | Photoluminescence Spectroscopy |

| Photoluminescence | Blue | Photoluminescence Spectroscopy |

Conclusion

Poly(this compound) remains a cornerstone material in the field of organic electronics due to its favorable combination of electronic and optical properties, processability, and stability. A thorough understanding of these properties, underpinned by robust experimental characterization, is paramount for the rational design and fabrication of high-performance organic electronic devices. This guide has provided a detailed overview of the core electronic and optical characteristics of PFO and offered practical, step-by-step protocols for their measurement. By leveraging this knowledge, researchers can continue to innovate and expand the applications of this remarkable conjugated polymer.

References

-

[co-alt-(9,9-bis-(6-bromohexyl)fluorene)] (PFB) and poly3

- [ETHYLCAPRONATE -FLUORENE-2,7 DIYL] CONDUCTING POLYMER - JOAM.]()

Sources